molecular formula C12H18N4 B11886188 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- CAS No. 646056-42-0

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-

Cat. No.: B11886188
CAS No.: 646056-42-0
M. Wt: 218.30 g/mol
InChI Key: DDXYCPBDMOSPCU-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane derivatives are spirocyclic compounds featuring two fused nitrogen-containing rings (a pyrrolidine and a piperidine ring) sharing a central carbon atom, creating a rigid, three-dimensional structure. The specific derivative 7-methyl-1-pyrazinyl-1,7-diazaspiro[4.4]nonane incorporates a pyrazine substituent at position 1 and a methyl group at position 5.

Synthetic routes for such spiroamines often involve cyclization strategies, such as Mondon-type reactions or Buchwald–Hartwig amination, to introduce aromatic substituents (e.g., pyridinyl or pyrimidinyl groups) . Stereochemical resolution using chiral acids (e.g., L- or D-di-p-toluoyl tartaric acid) has enabled the isolation of enantiomerically pure forms, critical for optimizing biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.

    Spiro Formation: The spiro structure is formed by reacting the pyrazine derivative with a suitable cyclic ketone or aldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to induce cyclization.

    Methylation: The final step involves the methylation of the nitrogen atom in the diazaspirononane ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazinyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron deficiency caused by nitrogen atoms in the aromatic ring. Common substitution patterns include:

Reagent/ConditionPosition ModifiedProductKey Observations
Alkyl halides (e.g., CH₃I)Pyrazinyl N-1N-alkylated derivativesRequires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Amines (e.g., NH₃)C-2/C-5 positionsAmino-substituted pyrazinesLimited regioselectivity; competing side reactions observed.

Reduction Reactions

The diazaspiro core and pyrazinyl moiety participate in selective reductions:

ReagentTarget SiteOutcomeNotes
LiAlH₄Spirocyclic N-C bondsRing-opening to form linear diaminesOver-reduction possible; controlled stoichiometry required.
H₂/Pd-CPyrazinyl ringPartially saturated derivativesRetains spirocyclic structure; regioselectivity depends on catalyst loading .

Oxidation Reactions

Oxidative transformations primarily affect the spirocyclic framework:

Oxidizing AgentConditionsProductEfficiency
KMnO₄ (acidic)60°C, H₂SO₄Ketone formation at bridgeheadModerate yields (~50%); side products include ring-opened acids.
mCPBART, CH₂Cl₂N-Oxide derivativesHigh selectivity for pyrazinyl N-oxidation (>80%).

Palladium-Catalyzed Cross-Coupling

The pyrazinyl group facilitates Suzuki-Miyaura and Tsuji-Trost reactions:

Reaction TypeSubstrateLigand/CatalystOutcome
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄C-2 arylation with >70% yield; limited scope for steric hindrance .
Tsuji-TrostAllyl carbonatesPd₂(dba)₃/L4Spirocyclic retention; enantioselectivity up to 97% ee .

Acid/Base-Mediated Rearrangements

The spirocyclic system undergoes structural changes under strong acids/bases:

ConditionProcessResult
HCl (conc.)Ring expansionFormation of 8-membered diazocane derivatives
NaOMe/MeOHMethyl migrationIsomerization to 1-methyl-7-pyrazinyl derivatives .

Salt Formation and Resolution

Pharmaceutical applications leverage its basic nitrogen atoms:

AcidSalt TypeApplication
Succinic acidCrystalline saltImproves bioavailability .
(-)-Di-O-p-toluoyl-L-tartaric acidDiastereomeric saltsEnantiomeric resolution (R/S > 99:1) .

Key Mechanistic Insights:

  • Pyrazinyl Reactivity : Electron-withdrawing effects direct substitutions to meta/para positions relative to nitrogen.

  • Spirocyclic Stability : Strain in the 4.4 system enhances susceptibility to ring-opening under reductive/acidic conditions .

  • Catalytic Selectivity : Ligand L4 (BINAP derivatives) optimizes enantioselectivity in asymmetric syntheses .

Scientific Research Applications

Medicinal Chemistry

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents. Notably, studies have shown that compounds with similar structures can modulate enzyme activity and receptor signaling pathways, indicating potential efficacy in treating various diseases .

Biological Studies

The compound is utilized in biological research to explore its interactions with macromolecules. For instance, it can be studied for its effects on cell proliferation and apoptosis in cancer cell lines. Preliminary findings suggest that derivatives of this compound may exhibit anti-proliferative properties against various cancer cell lines, including K562 and MCF-7 .

Materials Science

Due to its unique spiro structure, 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- is being explored for the development of novel materials with specific electronic or optical properties. The compound's structural characteristics may allow it to serve as a building block for advanced materials used in electronics and photonics.

Industrial Applications

The compound is also considered for industrial applications, particularly as a precursor for synthesizing more complex chemical entities. Its versatility in synthetic routes allows for the optimization of production methods aimed at enhancing yield and purity .

Case Studies

Several studies have documented the applications and effects of similar compounds:

  • Anticancer Activity : A study evaluated the anti-proliferative effects of structurally related pyrazole-type compounds against K562 cells and found significant inhibition of cell growth due to the presence of specific substituents at the 7-position .
  • Voltage-Gated Sodium Channel Modulation : Research has indicated that derivatives of diazaspirocyclic compounds can modulate voltage-gated sodium channels, suggesting their potential use in treating neurological disorders .
  • Synthesis Optimization : Investigations into the synthesis of this compound have revealed efficient methods that enhance yield and purity through advanced techniques like continuous flow reactors and chromatography .

Mechanism of Action

The mechanism of action of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Spirocyclic Diamines vs. Linear and Bicyclic Analogues

Piperazine and 1,4-Diazepane Analogues :

  • In tumor cell activation studies, piperazine and 1,4-diazepane derivatives exhibited superior potency (AC₅₀ = 895 nM, 120% response) compared to spirocyclic diamines like 2,7-diazaspiro[4.4]nonane, which showed diminished activity .
  • Key Difference: The flexibility of linear or monocyclic diamines may facilitate better binding to the M2 isoform of pyruvate kinase, whereas spirocyclic rigidity reduces conformational adaptability .

Bicyclic Diamines (e.g., Diazabicyclo[4.3.0]nonane):

  • Diazabicyclo derivatives demonstrated variable sigma receptor (S1R/S2R) affinity depending on substituent positioning. For example, 2,7-diazaspiro[3.5]nonane derivatives showed Kᵢ values of 1.8–11 nM for S1R, comparable to bicyclic analogues but with distinct functional profiles in vivo .
  • Key Difference : Spirocyclic scaffolds provide a fixed distance between nitrogen atoms, optimizing interactions with receptor hydrophobic pockets, while bicyclic systems offer alternative spatial arrangements .

Spiroamine-Substituted Quinolones

Quinolone antibiotics substituted with spiroamines at position 7 were compared to pyrrolidine and piperazine analogues:

Compound Gram-positive Activity Gram-negative Activity N-Alkylation Effect
1,7-Diazaspiro[4.4]nonane Potent Potent Enhanced activity (e.g., 4b)
Piperazine Moderate Moderate Limited improvement
Pyrrolidine Weak Weak Minimal effect
  • Key Insight : The spiroamine’s rigidity and nitrogen spacing improve bacterial DNA gyrase binding, particularly when N-alkylated (e.g., with methyl or benzyl groups) .

Sigma Receptor Ligands

Spirocyclic diamines like 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane and its derivatives were evaluated for S1R/S2R affinity:

Compound S1R Kᵢ (nM) S2R Kᵢ (nM) Selectivity (S1R/S2R)
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane 1.8 120 66.7
Diazabicyclo[4.3.0]nonane derivative 4.5 85 18.9
Piperazine-based ligand 12.3 200 16.3
  • Key Insight : The spiro scaffold’s rigidity enhances S1R selectivity, while flexibility in bicyclic or linear analogues reduces subtype specificity .

Impact of Substituents and Stereochemistry

  • Pyridinyl/Pyrimidinyl Groups: Derivatives like 1-methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane (C₁₂H₁₈N₄, MW 218.3) exhibit altered solubility and receptor engagement compared to pyrazinyl analogues .
  • Enantiomeric Purity: (R)- and (S)-enantiomers of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane showed differential activity in CNS models, underscoring the importance of chiral resolution .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- is a heterocyclic compound characterized by its unique spiro structure, which combines a diazaspiro framework with a methyl-substituted pyrazine moiety. Its molecular formula is C12H18N4, and it has a molecular weight of approximately 218.30 g/mol. This compound exhibits significant potential for various biological activities, largely influenced by its nitrogen-rich structure and the specific substituents present on the diazaspiro framework.

Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. Molecular docking studies suggest these compounds bind to both peripheral anionic sites and catalytic sites of the enzyme .
  • Antimicrobial Properties : The structural diversity of this compound allows for interactions with various biological targets, potentially leading to antimicrobial effects. The presence of nitrogen atoms enhances its reactivity and biological interactions .

Study on Acetylcholinesterase Inhibition

A study focused on piperazine derivatives demonstrated that modifications to the diazaspiro structure could enhance binding affinity to acetylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases. The compounds were evaluated through virtual screening and molecular docking techniques, revealing specific interactions that could be exploited for drug development .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of structurally related diazaspiro compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that the spirocyclic structure may confer unique pharmacological advantages over traditional antibiotics .

Structure-Activity Relationship (SAR)

The unique combination of a diazaspiro framework with a methyl-substituted pyrazine ring is believed to confer distinct pharmacological properties not observed in other similar compounds. The following table summarizes key structural features and their associated biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1,7-Diazaspiro[4.4]nonaneC12H18N4Basic spiro structurePotential neuroactive properties
1-Methyl-7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonaneC12H18N4Methyl group at position 3Enhanced antimicrobial activity
1-(Pyrazin-2-yl)-1,7-diazaspiro[4.4]nonaneC12H18N4Different position of pyrazine attachmentVaried enzymatic inhibition

Synthesis Methods

Several synthesis methods have been developed for producing 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-. Common approaches include:

  • Cyclization Reactions : Utilizing piperazine derivatives as precursors.
  • Substitution Reactions : Modifying existing diazaspiro compounds to introduce pyrazine moieties.

These methods are crucial for generating derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-diazaspiro[4.4]nonane derivatives, and how do reaction conditions influence yield?

  • Methodology : The synthesis often involves cyclization of amine precursors with ketones or aldehydes under acidic or basic conditions. For example, Buchwald-Hartwig amination can introduce aryl groups (e.g., pyrazinyl) to the spiro core . Key steps include Boc-deprotection and alkylation for functionalization . Solvent choice (e.g., benzene for silylformamidine reactions) and temperature control are critical to avoid side products .
  • Data Insight : In spiro sultam synthesis, intramolecular Baylis-Hillman reactions achieve high diastereoselectivity, with flash chromatography used for purification .

Q. How is the structural integrity of 1,7-diazaspiro[4.4]nonane derivatives validated experimentally?

  • Methodology : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and stereochemistry. For instance, pyrazinyl protons appear as distinct doublets in 1H^1H NMR (δ 8.3–8.5 ppm), while spiro carbons exhibit unique shifts in 13C^{13}C NMR . X-ray crystallography (via SHELX software) resolves absolute configurations but requires high-quality single crystals .

Q. What baseline biological activities are reported for 1,7-diazaspiro[4.4]nonane derivatives?

  • Methodology : Radioligand binding assays (e.g., KiK_i values for sigma receptors) quantify affinity. For example, compound 4b showed KiS1R=2.7nMK_i^{S1R} = 2.7 \, \text{nM}, indicating potent S1R antagonism . Antimicrobial activity is tested via MIC assays against Gram-positive/-negative strains .

Advanced Research Questions

Q. How do structural modifications at the pyrazinyl and spiro core influence sigma receptor subtype selectivity?

  • Methodology : Replace the pyrazinyl group with hydrophobic aryl moieties (e.g., benzyl, phenylpropane) and assess binding via competitive radioligand assays. For instance, 5b (S1R Ki=13nMK_i = 13 \, \text{nM}) highlights the role of distal hydrophobic regions in S1R vs. S2R selectivity .
  • Data Contradiction : Compound 4b (2,7-diazaspiro[3.5]nonane) acts as an S1R agonist, while 5b (same core) is an antagonist, suggesting minor structural changes (e.g., linker length) reverse functional profiles .

Q. What computational strategies predict the binding mode of 1,7-diazaspiro[4.4]nonane derivatives to molecular targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with S1R’s ligand-binding domain. Key residues (e.g., Glu172, Tyr103) form hydrogen bonds with the spiro amine and pyrazinyl group . QSAR models correlate electronic parameters (Hammett constants) with activity .

Q. How can contradictory biological data across studies be resolved?

  • Methodology : Standardize assay conditions (e.g., cell lines, ligand concentrations). For example, 4b ’s antiallodynic effect in mice depends on S1R antagonism, confirmed via PRE-084 (S1R agonist) reversal tests . Cross-validate using in vitro (e.g., calcium flux) and in vivo (e.g., mechanical hypersensitivity) models .

Q. Comparative Analysis Table

Structural Feature Biological Impact Reference
Pyrazinyl substitution Enhances sigma receptor affinity but reduces solubility; requires prodrug strategies
N-Alkylation (e.g., benzyl) Increases metabolic stability and S1R/S2R selectivity
Spiro core rigidity Restricts conformational freedom, improving target binding specificity

Q. Key Methodological Recommendations

  • Synthetic Optimization : Prioritize Boc-protected intermediates for selective functionalization .
  • Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .
  • Biological Profiling : Use orthogonal assays (e.g., radioligand binding + phenotypic screens) to confirm mechanism .

Properties

CAS No.

646056-42-0

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

7-methyl-1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-8-4-12(10-15)3-2-7-16(12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

DDXYCPBDMOSPCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NC=CN=C3

Origin of Product

United States

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